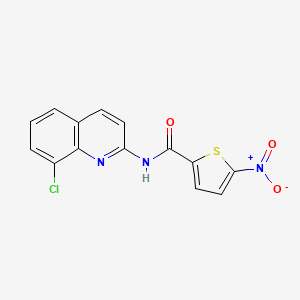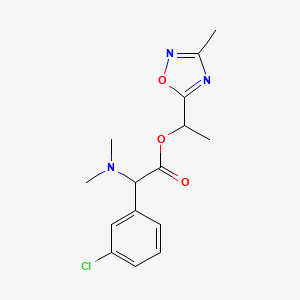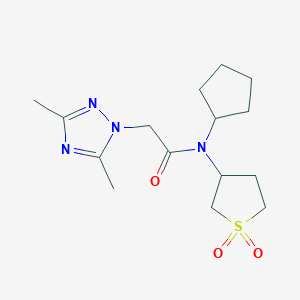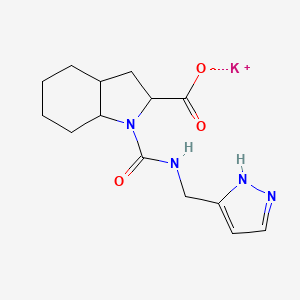
N-(8-chloroquinolin-2-yl)-5-nitrothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-chloroquinolin-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic compound that combines the structural features of quinoline and thiophene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloroquinolin-2-yl)-5-nitrothiophene-2-carboxamide typically involves the following steps:
Formation of 8-chloroquinoline: This can be achieved by chlorination of quinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Nitration of Thiophene: Thiophene can be nitrated using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to form 5-nitrothiophene.
Coupling Reaction: The final step involves coupling 8-chloroquinoline with 5-nitrothiophene-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(8-chloroquinolin-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(8-chloroquinolin-2-yl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: Used as a probe to study the interactions of quinoline derivatives with biological targets.
Industrial Applications: Potential use in the development of new materials with specific electronic properties due to the presence of both quinoline and thiophene moieties.
Wirkmechanismus
The mechanism of action of N-(8-chloroquinolin-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the nitrothiophene group can undergo redox reactions, generating reactive oxygen species (ROS) that induce cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Dichloroquinoline: Similar in structure but lacks the nitrothiophene moiety.
8-chloroquinolin-2-amine: Similar quinoline structure but different functional groups.
Uniqueness
N-(8-chloroquinolin-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the combination of quinoline and nitrothiophene, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-(8-chloroquinolin-2-yl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-9-3-1-2-8-4-6-11(16-13(8)9)17-14(19)10-5-7-12(22-10)18(20)21/h1-7H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHFIBOLZLIEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2S)-1-[(4aS,8aR)-6-ethyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl]-1-oxopropan-2-yl]urea](/img/structure/B6966588.png)
![3-Methyl-1-[(3-methyloxetan-3-yl)methyl]-5-nitroindazole](/img/structure/B6966601.png)
![3-(3-Fluoro-4-methylphenyl)-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6966604.png)
![N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B6966614.png)
![2-(3,4-difluorophenyl)-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazole-5-carboxamide](/img/structure/B6966625.png)
![4-(4-ethoxy-6-methylpyrimidin-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B6966627.png)
![1-Methyl-3-[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-3-yl]-1-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B6966633.png)
![N-[(1-acetylpiperidin-3-yl)methyl]-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide](/img/structure/B6966635.png)
![2-chloro-N-cyclohexyl-N-methyl-4-[(1-methyltetrazol-5-yl)methylamino]benzamide](/img/structure/B6966636.png)
![1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine](/img/structure/B6966641.png)
![[3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B6966649.png)



